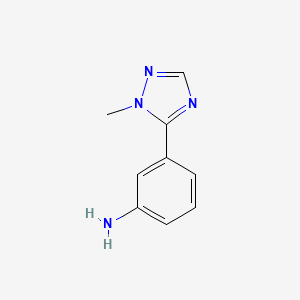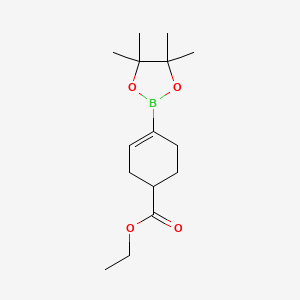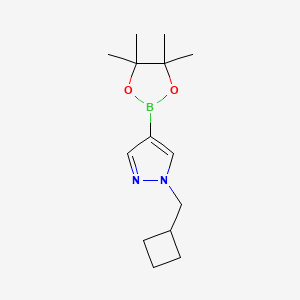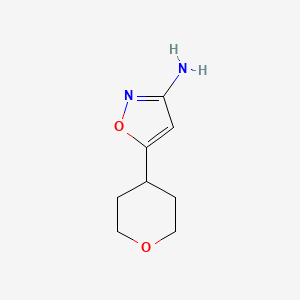
3-(1-methyl-1H-1,2,4-triazol-5-yl)aniline
Descripción general
Descripción
3-(1-methyl-1H-1,2,4-triazol-5-yl)aniline is a chemical compound with the molecular formula C7H10N6 . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms .
Molecular Structure Analysis
The molecular structure of 3-(1-methyl-1H-1,2,4-triazol-5-yl)aniline can be inferred from its molecular formula, C7H10N6. It contains a 1,2,4-triazole ring attached to an aniline group . The exact 3D conformer and other structural details would require further computational or experimental studies.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(1-methyl-1H-1,2,4-triazol-5-yl)aniline can be predicted based on its molecular structure. It has a molecular weight of 178.20 g/mol . Other properties such as solubility, melting point, boiling point, and spectral data would require experimental determination.Aplicaciones Científicas De Investigación
Microtubule-Binding Agents
3-(1-Methyl-1H-1,2,4-triazol-5-yl)aniline derivatives have been explored for their potential as microtubule-binding agents in cancer research. Studies on cis-restricted 1,4- and 1,5-disubstituted 1,2,3-triazole analogs of combretastatin A-4 revealed compounds with significant cytotoxicity and tubulin inhibition capabilities. These findings suggest their potential use in developing new anticancer drugs (Odlo et al., 2010).
Photoluminescent Copper(I) Complexes
The compound has been utilized in the synthesis of photoluminescent copper(I) complexes. These complexes exhibit varying photoluminescence and are of interest in the study of light-emitting materials and sensors. Their emission energy and oxidation potential are influenced by the substituents in the triazole ring (Manbeck et al., 2011).
Sensor for Toxic Aromatic Amines
A triazole-based Schiff base has been developed to detect toxic aromatic amines such as aniline. This research is significant for environmental monitoring and safety, providing a method to detect harmful compounds with high binding affinity (Kumar et al., 2011).
Thermal Decomposition and Stability in Energetic Materials
The thermal decomposition and stability of energetic 1,2,4-triazole derivatives have been investigated for their application in rocket fuels. This research helps in understanding the safety and efficiency of these materials in aerospace applications (Rao et al., 2016).
Novel Synthesis Pathways
New synthetic pathways involving 3-(1-Methyl-1H-1,2,4-triazol-5-yl)aniline derivatives have been developed, broadening the scope of organic and medicinal chemistry. These pathways could lead to the discovery of novel compounds with diverse biological activities (Abdullah, 2013).
Propiedades
IUPAC Name |
3-(2-methyl-1,2,4-triazol-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-13-9(11-6-12-13)7-3-2-4-8(10)5-7/h2-6H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAZXCJMIRSORA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methyl-1H-1,2,4-triazol-5-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1428737.png)
![2,5-Dibromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1428739.png)

![4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1428743.png)



![(2R)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid](/img/structure/B1428749.png)


![Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1428755.png)
![6,8-Dichloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B1428756.png)
![2,4-dichloro-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine](/img/structure/B1428759.png)
